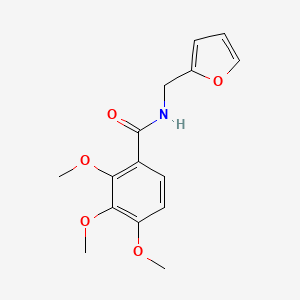

N-(2-furylmethyl)-2,3,4-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-furylmethyl)-2,3,4-trimethoxybenzamide is a chemical compound with potential relevance in various fields, including organic chemistry and pharmacology. The compound's structural and chemical properties make it an interesting subject for study.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using spectroscopic and X-ray diffraction studies. Saeed & Simpson (2012) analyzed a structurally similar compound, 3,4,5-trimethoxy-N-p-tolylbenzamide, revealing insights into its molecular packing and interactions (Saeed & Simpson, 2012).

Chemical Reactions and Properties

Research on closely related compounds can offer clues to the chemical reactions and properties of N-(2-furylmethyl)-2,3,4-trimethoxybenzamide. The synthesis and reaction mechanisms of similar compounds have been explored in various studies, such as the work by Dischino et al. (1999) on the synthesis of related azidobenzamides (Dischino, Cianci, Krystal, Meanwell, Morimoto, Pearce, Williams, & Yu, 1999).

Physical Properties Analysis

The physical properties, such as solubility and melting point, are vital for understanding the behavior of the compound under different conditions. Insights into these properties can be derived from studies on similar benzamides.

Chemical Properties Analysis

Chemical properties including reactivity, stability, and functional group behavior are crucial for applications in synthesis and pharmaceuticals. Research on similar compounds, like the study by Jin et al. (2006) on benzamides, provides valuable information about chemical properties (Jin, Chen, Song, Chen, Yang, Li, Hu, & Xu, 2006).

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Rh(I)-Catalyzed Coupling Reactions : The utility of furyl-containing compounds in organic synthesis has been demonstrated through Rh(I)-catalyzed coupling of conjugated enynones with arylboronic acids. This method allows for the synthesis of furyl-containing triarylmethanes under mild conditions, showcasing the compound's role in facilitating novel synthetic pathways (Xia et al., 2016).

Biochemical Applications

Antitumor Activity : A derivative, trimidox, has shown significant promise in cancer research, demonstrating the ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. This inhibition results in notable antitumor activity, suggesting potential for chemotherapy applications (Szekeres et al., 2004).

Neuropharmacology and Memory Enhancement

Memory Enhancers : N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been evaluated for their potential as memory enhancers. These compounds exhibit acetylcholinesterase-inhibiting activity, suggesting their utility in improving cognitive functions (Piplani et al., 2018).

Material Science and Sensor Development

Biosensors : The development of biosensors using furyl derivatives has been explored for the electrocatalytic determination of biomolecules like glutathione. These sensors demonstrate high sensitivity and selectivity, underscoring the potential of furyl derivatives in analytical applications (Karimi-Maleh et al., 2014).

Antifungal and Antibacterial Research

Antifungal Activity : Research has shown that furyl derivatives related to resveratrol exhibit significant antifungal effects against Botrytis cinerea. These findings open up avenues for developing novel antifungal agents with improved efficacy (Caruso et al., 2011).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2,3,4-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-18-12-7-6-11(13(19-2)14(12)20-3)15(17)16-9-10-5-4-8-21-10/h4-8H,9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZIOHQHDYYSDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)NCC2=CC=CO2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2,3,4-trimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methylacetamide](/img/structure/B5540437.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)